1,1-Dibromo-2,2-diphenylethylene

Organometallic Chemistry Reaction Mechanism Catalysis

Procure 1,1-Dibromo-2,2-diphenylethylene for its unique gem-dibromoalkene motif, essential for the Corey-Fuchs homologation of carbonyls to terminal alkynes. Unlike mono-brominated styrenes, this compound's two geminal bromine atoms enable sequential Pd-catalyzed cross-couplings, granting access to complex architectures like substituted dendralenes. Its diphenyl core stabilizes vinylic carbene intermediates in mechanistic studies. Ensure your laboratory has this critical intermediate for reliable alkyne installation and advanced material synthesis.

Molecular Formula C14H10Br2
Molecular Weight 338.04 g/mol
CAS No. 2592-73-6
Cat. No. B1622399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dibromo-2,2-diphenylethylene
CAS2592-73-6
Molecular FormulaC14H10Br2
Molecular Weight338.04 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(Br)Br)C2=CC=CC=C2
InChIInChI=1S/C14H10Br2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
InChIKeyCTBKMYSHGIZTQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dibromo-2,2-diphenylethylene (CAS 2592-73-6) Product Evidence Guide | Synthesis & Procurement


1,1-Dibromo-2,2-diphenylethylene (C14H10Br2, MW 338.04 g/mol) is a crystalline gem-dibromoalkene solid (melting point ~83.5 °C [1]) that serves as a versatile synthetic intermediate, most notably as the isolable product from the Wittig-type dibromoolefination of aldehydes and ketones in the Corey-Fuchs reaction , enabling predictable access to terminal alkynes and enabling sequential cross-coupling strategies for complex molecular architectures [2].

1,1-Dibromo-2,2-diphenylethylene (CAS 2592-73-6) Procurement: Why In-Class Substitution Fails


The geminal arrangement of the two bromine atoms on the same vinylic carbon in 1,1-dibromo-2,2-diphenylethylene fundamentally dictates its unique reactivity profile. Unlike vicinal dibromides (e.g., 1,2-dibromo-1,2-diphenylethane) which undergo standard eliminations to form alkenes, or mono-brominated styrenes which offer only a single cross-coupling handle, this compound's gem-dibromo motif enables sequential C–C bond formations [1] and provides a direct, isolable entry point to terminal alkynes . The presence of the diphenyl-substituted alkene core also stabilizes vinylic carbene intermediates in palladium-catalyzed transformations, a feature not shared by less substituted gem-dibromoalkenes [2]. Consequently, substituting this compound with other in-class analogs fundamentally alters the accessible synthetic pathways and downstream structural diversity.

1,1-Dibromo-2,2-diphenylethylene (CAS 2592-73-6) Quantified Differentiation Evidence


Palladium-Catalyzed α-Dehalopalladation Pathway vs. Cyclic Carbopalladation

Under oxidative addition conditions with Pd(PPh3)4, 1,1-dibromo-2,2-diphenylethylene uniquely follows an α-dehalopalladation pathway, yielding 1,2-diphenylacetylene via a vinylic carbene intermediate, whereas analogs containing an additional C=C bond exclusively undergo cyclic carbopalladation to form fused bicycles. This mechanistic divergence is quantified by the exclusive product formation in the absence of competitive cyclization for this specific substrate [1].

Organometallic Chemistry Reaction Mechanism Catalysis

Crystallographic Data Validation and Purity Confirmation

The crystal structure of 1,1-dibromo-2,2-diphenylethylene has been solved and refined to an R-value of 0.050 using 2126 observed reflections, confirming its solid-state molecular geometry. This high-quality structural data provides a definitive benchmark for identity confirmation, in contrast to many other gem-dibromoalkenes for which complete crystallographic data may be unavailable or of lower resolution [1].

Crystallography Materials Characterization Quality Control

Sequential Cross-Coupling Efficiency in Dendralene Synthesis

1,1-Dibromo-2,2-diphenylethylene serves as an effective substrate in twofold Pd(0)-catalyzed Negishi couplings with alkenylzinc reagents to construct substituted dendralenes. This approach enables the first stereoselective synthesis of (E)/(Z)-dendralenes (28 examples reported) by exploiting sequential C(sp2)–C(sp2) bond formations at the gem-dibromo center. In contrast, mono-bromoalkenes would require a separate activation step for the second coupling, reducing overall efficiency [1].

Synthetic Methodology C-C Coupling Dendralenes

1,1-Dibromo-2,2-diphenylethylene (CAS 2592-73-6) Proven Application Scenarios


Terminal Alkyne Synthesis via Corey-Fuchs Reaction

This compound is the direct, isolable intermediate formed from the Wittig-type reaction of benzophenone (or its corresponding aldehyde) with CBr4/PPh3 . Its procurement is essential for laboratories utilizing the Corey-Fuchs protocol to homologate carbonyl compounds to terminal alkynes, as the diphenyl substitution pattern dictates the final alkyne structure. Subsequent treatment with n-BuLi quantitatively generates the corresponding lithium acetylide for further functionalization.

Building Block for Substituted Dendralenes

As demonstrated by George, Sherburn, et al., 1,1-dibromo-2,2-diphenylethylene serves as a key substrate for the general synthesis of substituted dendralenes [1]. The gem-dibromoalkene motif allows for two sequential Pd-catalyzed Negishi cross-couplings, enabling the construction of complex, stereodefined dendralene architectures. This application is not accessible using mono-bromo or 1,2-dibromo isomers.

Mechanistic Probe in Organopalladium Chemistry

Due to its distinct reactivity under oxidative addition conditions, this compound serves as a valuable mechanistic probe to differentiate between α-dehalopalladation and cyclic carbopalladation pathways [2]. Researchers investigating the fundamental behavior of palladium catalysts with vinyl halides utilize this compound to benchmark reaction outcomes, as its exclusive α-dehalopalladation pathway contrasts sharply with analogs that cyclize.

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